2-(4-Tert-butylphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Tert-butylphenoxy)acetamide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid, followed by the amidation of the resulting 4-tert-butylphenoxyacetic acid with ammonia or an amine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Tert-butylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Tert-butylphenoxy)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Biological Studies: The compound is utilized in various biological assays to investigate cellular processes and molecular interactions.
Medical Research:
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways within cells. It may act by binding to proteins or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
2-(4-Tert-butylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide: This compound has a similar structure but includes additional functional groups that may confer different chemical properties and biological activities.
N-allyl-2-(4-tert-butylphenoxy)acetamide: This compound features an allyl group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTCVXFIENRZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.